4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Description
4-(Indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an indoline sulfonyl group at the 4-position and a 4-methoxybenzo[d]thiazol-2-yl moiety at the N-position. This compound belongs to a broader class of benzothiazole derivatives, which are frequently explored for their biological activities, including enzyme inhibition and receptor modulation. The indoline sulfonyl group may enhance binding affinity through hydrophobic interactions, while the 4-methoxy substitution on the benzothiazole ring could influence electronic properties and solubility .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-7-4-8-20-21(19)24-23(31-20)25-22(27)16-9-11-17(12-10-16)32(28,29)26-14-13-15-5-2-3-6-18(15)26/h2-12H,13-14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHSPJJQNCYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline and benzo[d]thiazole intermediates. The key steps include:
Formation of Indoline Intermediate: Indoline is synthesized through the reduction of indole using a suitable reducing agent such as sodium borohydride.
Sulfonylation: The indoline intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the indolin-1-ylsulfonyl intermediate.
Coupling with Benzo[d]thiazole: The final step involves coupling the indolin-1-ylsulfonyl intermediate with 4-methoxybenzo[d]thiazol-2-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves the inhibition of specific kinases, such as Mnk1 and Mnk2 . These kinases play a crucial role in the regulation of protein synthesis and cell proliferation. By inhibiting these kinases, the compound can effectively downregulate the expression of oncogenic proteins like eIF4E, Mcl-1, and c-myc, leading to the suppression of tumor growth and induction of cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Sulfonyl Group Variations
- Analog 1: 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide () replaces the indoline with an azepane ring, reducing aromaticity but increasing flexibility. This may alter pharmacokinetic properties such as metabolic stability .
Benzothiazole Ring Substitutions
- Analog 4 : N-(4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl)-3-methoxybenzamide () introduces a dimethoxyphenyl group, offering enhanced π-π stacking capabilities but possibly reducing solubility .
Melting Points and Solubility
- Compounds with electron-withdrawing groups (e.g., nitro in ) generally have higher melting points due to increased crystallinity, whereas methoxy groups (as in the target) may lower melting points by introducing disorder .
Enzyme Inhibition and Receptor Modulation
- Target Compound : The 4-methoxy group may enhance antagonistic activity against targets like ZAC receptors, as seen in , where methoxy substitutions improved potency .
- Analog 5 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () demonstrated strong NF-κB activation, suggesting that bulkier sulfonamides (e.g., indolinyl vs. piperidinyl) could modulate signaling pathways differently .
- Analog 6: Compounds with morpholinomethyl substituents () showed varied enzyme inhibitory effects, highlighting the importance of substituent polarity in activity .
Structural Confirmation Techniques
- Spectroscopic Data : The target compound’s structure would be confirmed via 1H/13C NMR (e.g., indoline protons at δ 7.2–7.8 ppm and methoxy signals at δ 3.8–4.0 ppm) and HRMS, consistent with methods in and .
- IR Spectroscopy : Sulfonyl S=O stretches (~1240–1255 cm⁻¹) and amide C=O stretches (~1660–1680 cm⁻¹) would align with data from and .
Biological Activity
The compound 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, as well as its mechanism of action.
Chemical Structure and Properties
The structure of this compound includes:
- An indoline moiety, which is known for its biological activity.
- A sulfonamide group that enhances solubility and biological reactivity.
- A benzothiazole component, contributing to the compound's pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Benzothiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies, compounds with similar structures demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
Antitumor Activity
The compound has also been evaluated for its antitumor potential:
- Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have been effective in inhibiting the proliferation of lung cancer cells (A549, HCC827) with IC50 values ranging from 2.12 µM to 5.13 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 2.12 | High |
| HCC827 | 5.13 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies:
- Compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. The presence of the sulfonamide group is believed to play a critical role in modulating inflammatory responses.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Ubiquitin Ligase Inhibition : Similar compounds have been suggested to inhibit ubiquitin ligases, which are involved in protein degradation pathways linked to cancer progression .
- DNA Binding : Some studies indicate that benzothiazole derivatives may bind to DNA, disrupting replication processes in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of several benzothiazole derivatives against common pathogens. The results showed that compounds with structural similarities to our target compound had significant antibacterial effects .
- Antitumor Activity Assessment : In vitro assays demonstrated that similar compounds effectively reduced cell viability in lung cancer models, indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
